1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide is a synthetic organic compound with the molecular formula C26H27N3O2 It is characterized by the presence of an azetidine ring substituted with benzyl groups and carboxamide functionalities
Preparation Methods
The synthesis of 1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Groups: Benzyl groups are introduced via nucleophilic substitution reactions using benzyl halides.
Formation of Carboxamide Groups: The carboxamide functionalities are introduced through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the nature of the reagents and reaction conditions employed.
Scientific Research Applications
1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-N,2-N,4-tribenzylazetidine-2,4-dicarboxamide can be compared with other similar compounds such as:
Azetidine-2,4-dicarboxamide: Lacks the benzyl groups, resulting in different chemical and biological properties.
N-Benzylazetidine-2-carboxamide: Contains fewer benzyl groups, leading to variations in reactivity and applications.
Tribenzylamine: While it shares the benzyl groups, it lacks the azetidine ring, resulting in distinct structural and functional characteristics.
Properties
IUPAC Name |
2-N,4-N,1-tribenzylazetidine-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-25(27-17-20-10-4-1-5-11-20)23-16-24(29(23)19-22-14-8-3-9-15-22)26(31)28-18-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKQZLBPKVUZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.